Quinine gluconate

Description

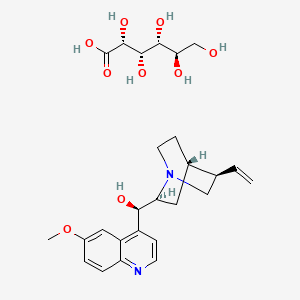

Structure

2D Structure

Properties

IUPAC Name |

(R)-[(2S,4S,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methanol;(2R,3S,4R,5R)-2,3,4,5,6-pentahydroxyhexanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24N2O2.C6H12O7/c1-3-13-12-22-9-7-14(13)10-19(22)20(23)16-6-8-21-18-5-4-15(24-2)11-17(16)18;7-1-2(8)3(9)4(10)5(11)6(12)13/h3-6,8,11,13-14,19-20,23H,1,7,9-10,12H2,2H3;2-5,7-11H,1H2,(H,12,13)/t13-,14-,19-,20+;2-,3-,4+,5-/m01/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XHKUDCCTVQUHJQ-BILMMMPYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=CN=C2C=C1)C(C3CC4CCN3CC4C=C)O.C(C(C(C(C(C(=O)O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC2=C(C=CN=C2C=C1)[C@H]([C@@H]3C[C@@H]4CCN3C[C@@H]4C=C)O.C([C@H]([C@H]([C@@H]([C@H](C(=O)O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H36N2O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

520.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4325-25-1 | |

| Record name | Quinine gluconate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4325-25-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Quinine gluconate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004325251 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | D-gluconic acid, compound with (8α,9R)-6'-methoxycinchonan-9-ol (1:1) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.145 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | QUININE GLUCONATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RQ979Q6A3F | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Advanced Synthetic Strategies and Derivatization of Quinine Gluconate Framework

Total Synthesis Approaches to Quinine (B1679958) and its Analogues

The journey to conquer the complex structure of quinine in the laboratory is a saga of ingenuity and perseverance, marked by groundbreaking achievements and the continuous refinement of synthetic strategies.

Woodward and Doering's Groundbreaking Synthesis and Subsequent Methodologies

In 1944, Robert B. Woodward and William von Eggers Doering reported a landmark achievement: the formal total synthesis of quinine. wikipedia.orgresearchgate.netorganic-chemistry.org Their approach commenced with the construction of the quinuclidine (B89598) skeleton from 7-hydroxyisoquinoline. wikipedia.org This was considered a counter-intuitive yet brilliant move, transforming a stable aromatic system into a saturated bicyclic structure. wikipedia.org The synthesis proceeded to an intermediate, (±)-homomeroquinene, which was then converted to (±)-quinotoxine. researchgate.net After optical resolution to obtain the desired d-quinotoxine, they relied on the prior work of Paul Rabe, who had reported the conversion of quinotoxine to quinine in 1918, to formally claim the total synthesis. researchgate.netorganic-chemistry.org Although Woodward and Doering did not repeat Rabe's final steps, their work was a monumental feat in organic synthesis, especially considering the analytical tools available at the time. organic-chemistry.org

Following this seminal work, several other research groups have disclosed total syntheses of quinine, each introducing novel strategies and improving upon stereocontrol and efficiency. researchgate.net Notable among these are the syntheses by Uskokovic and his collaborators in the 1970s, Gilbert Stork in 2001, Eric Jacobsen in 2004, and Yuichi Kobayashi in 2004. researchgate.netresearchgate.netias.ac.in Stork's synthesis was the first to be entirely stereoselective, a significant milestone in the field. researchgate.netias.ac.inudel.edu

| Key Synthesis | Year | Starting Material | Key Aspect |

| Woodward-Doering | 1944 | 7-Hydroxyisoquinoline | Formal total synthesis, synthesis of d-quinotoxine wikipedia.orgresearchgate.net |

| Uskokovic | 1970s | - | First non-formal total synthesis researchgate.net |

| Stork | 2001 | Chiral starting material | First stereoselective total synthesis researchgate.netias.ac.inudel.edu |

| Jacobsen | 2004 | - | Catalytic asymmetric total synthesis ias.ac.innih.gov |

| Kobayashi | 2004 | - | Strategy similar to Jacobsen's researchgate.netias.ac.in |

Stereocontrol and Chirality in Synthetic Pathways

The quinine molecule possesses four stereogenic centers, making stereocontrol a critical aspect of its synthesis. nih.gov Early synthetic attempts, including the formal synthesis by Woodward and Doering, lacked significant stereocontrol, often resulting in mixtures of diastereomers that were challenging to separate.

The first truly stereoselective total synthesis of quinine was accomplished by Gilbert Stork in 2001. udel.edu His approach was revolutionary, as it was designed from the outset to control the stereochemistry at each crucial step. Subsequent syntheses, such as those by Jacobsen and Kobayashi, also incorporated high levels of stereocontrol, often employing asymmetric catalysis to set the chiral centers with high enantioselectivity. ias.ac.innih.gov Jacobsen's method, for instance, utilized a catalytic asymmetric approach to construct the quinuclidine skeleton. nih.gov These advancements have not only made the synthesis of quinine and its diastereomer quinidine (B1679956) more efficient but have also provided powerful tools for the synthesis of other complex chiral molecules.

Chemical Modifications and Derivatization of the Cinchona Alkaloid Skeleton

The rich chemical functionality of the Cinchona alkaloids, including quinine, provides a versatile scaffold for chemical modification. The synthesis of novel derivatives is a vibrant area of research, aimed at elucidating structure-activity relationships and developing new compounds for various applications.

Synthesis of Novel Quinine and Quinidine Derivatives for Research Purposes

The modification of the quinine skeleton has been explored extensively. For instance, the vinyl group has been a target for modification through reactions like the Heck reaction to investigate its role in biological activity. biointerfaceresearch.com Other research has focused on introducing different substituents at various positions of the quinoline (B57606) ring and the quinuclidine core.

In one approach, novel quinoline analogues bearing a modified piperidine-containing side chain have been synthesized. nih.gov This involved the preparation of both amino- and (aminomethyl)quinolines, leading to new quinoline-piperidine conjugates. nih.gov Another strategy involves the synthesis of derivatives with modifications at the C-9 hydroxyl group, a key feature for the biological activity of Cinchona alkaloids. For example, 9-azido-(9-deoxy)-epiquinine has been synthesized as a precursor for further derivatization. mdpi.com These synthetic efforts provide valuable probes for understanding the molecular interactions of quinine and for the development of new chemical entities.

Structure-Activity Relationship Studies via Chemical Modifications

Structure-activity relationship (SAR) studies are crucial for understanding how the chemical structure of a molecule relates to its biological activity. For quinine and its derivatives, SAR studies have provided valuable insights. It is known that the stereochemistry at the C-8 and C-9 positions is critical for the antimalarial activity of Cinchona alkaloids. researchgate.netasm.org

Modifications to the quinoline ring and the quinuclidine moiety have been systematically investigated. For example, the introduction of electron-donating groups like hydroxyl (-OH) and methoxy (B1213986) (-OMe) on the aromatic ring has been shown to influence biological activity. mdpi.com The nature of the substituent at the C-9 position and the integrity of the quinuclidine ring are also known to be important factors. acs.org These studies, which involve the synthesis and biological evaluation of a wide range of derivatives, are essential for the rational design of new compounds with enhanced or novel properties.

Preparation and Purification of Quinine Gluconate Salt Forms for Research Applications

For research purposes, quinine is often used in a salt form to enhance its solubility and stability. This compound is one such salt. The preparation of this compound for research applications involves the reaction of quinine base with gluconic acid, followed by purification.

Molecular and Supramolecular Interactions of Quinine Gluconate

Binding Studies with Biological Macromolecules (In Vitro Models)

The interaction of quinine (B1679958) gluconate with biological macromolecules is largely dictated by the quinine component. As a weak base, quinine's binding characteristics are influenced by its environment, particularly pH, which affects its degree of protonation. drugbank.com Its interactions with proteins and nucleic acids have been a subject of significant research.

Human serum albumin (HSA) is a primary transport protein in the blood, and its interaction with xenobiotics like quinine is of fundamental importance. Studies analyzing the binding of quinine to HSA and its bovine analogue, bovine serum albumin (BSA), reveal specific thermodynamic and structural consequences.

Spectroscopic and calorimetric techniques have been employed to quantify the binding affinity between quinine and serum albumins. Fluorescence quenching studies, which monitor the intrinsic fluorescence of tryptophan residues in the protein, show a clear interaction. The binding is characterized as having a relatively low affinity. tandfonline.compnas.orgresearchgate.net

Isothermal titration calorimetry (ITC) has further elucidated the thermodynamics of this interaction, indicating that the binding process is primarily driven by enthalpy, which suggests that hydrogen bonds and van der Waals forces are the main contributors to the complex formation. iucr.orgacs.org The association constants (Kₐ) determined through various methods show some variability but consistently point to a low-to-moderate affinity.

Table 1: Binding Affinity of Quinine with Serum Albumins

| Serum Albumin | Method | Association Constant (Kₐ) (M⁻¹) | Reference |

|---|---|---|---|

| Human Serum Albumin (HSA) | Spectrofluorometry | (0.952 ± 0.178) × 10⁴ | tandfonline.com |

| Human Serum Albumin (HSA) | Not Specified | 2 × 10³ | tandfonline.com |

| Bovine Serum Albumin (BSA) | Isothermal Titration Calorimetry | (0.99 ± 0.03) × 10⁴ | tandfonline.com |

| Cocaine-Binding Aptamer (MN4) | Isothermal Titration Calorimetry | 2.6 (± 0.2) x 10⁶ | acs.org |

The binding of quinine to serum albumin induces minor, yet measurable, conformational changes in the protein's secondary structure. tandfonline.comresearchgate.net These changes have been primarily investigated using circular dichroism (CD) spectroscopy, which is sensitive to the protein's helical content.

Table 2: Conformational Changes in Serum Albumin upon Quinine Binding

| Serum Albumin | Method | Observed Change | Implied Mechanism | Reference |

|---|---|---|---|---|

| Human Serum Albumin (HSA) | Circular Dichroism | Slight decrease in α-helix content (~1-2%) | Minor disturbance of secondary structure | tandfonline.complos.org |

| Bovine Serum Albumin (BSA) | Circular Dichroism | Decrease in α-helix percentage | Destabilization of hydrogen bonds; increased exposure of hydrophobic regions | mdpi.com |

Beyond serum albumins, the quinine moiety has been shown to interact with a variety of other receptors and model systems, demonstrating a broad and sometimes unexpected binding profile.

Bitter Taste Receptors (T2Rs): Quinine is a well-known agonist for several T2Rs. Research has shown that quinine can act as a "pharmacochaperone" for specific T2Rs, including T2R4, T2R7, T2R10, T2R39, and T2R46. japer.in This activity involves increasing the cell surface expression of these receptors, a phenomenon that appears to be independent of its agonist activity and is not observed with other bitter compounds like dextromethorphan. japer.in

ACE2 Receptor: Molecular docking studies have investigated the interaction of quinine with the angiotensin-converting enzyme 2 (ACE2) receptor. nih.gov These computational models predict that quinine can bind within the peptidase domain of the ACE2 receptor, interacting with key amino acid residues such as Lys353. nih.gov The study reported a binding affinity of -4.89 kcal/mol for this interaction. nih.gov

Nucleic Acid Aptamers: In competitive binding studies, quinine has demonstrated a surprisingly high affinity for the cocaine-binding aptamer. acs.orgnih.gov The affinity is approximately 30 to 40 times stronger than that for cocaine, the ligand the aptamer was originally selected for. acs.orgnih.gov Thermodynamic analysis reveals that, like its binding to albumin, the interaction with the aptamer is an enthalpically driven process. acs.org

Molecularly Imprinted Polymers (MIPs): MIPs have been used as synthetic receptor models to study quinine's interactions. In one study, a cinchonidine-imprinted polymer was used to screen for bitterness-suppressing agents. nsf.gov The results showed that certain amino acids, like L-Arginine and L-Ornithine, could compete with quinine for binding sites within the polymer, suggesting a competitive interaction model at a single site. nsf.gov

Interactions with Serum Albumins (e.g., Human Serum Albumin)

Spectroscopic and Calorimetric Analysis of Binding Affinity

Chelation and Complex Formation with Metal Ions in Solution

Quinine gluconate possesses two distinct moieties capable of interacting with metal ions: the quinine alkaloid and the gluconate anion. This dual nature allows for the formation of stable metal complexes in solution.

The gluconate anion is an effective chelating agent, particularly in alkaline solutions. nih.govresearchgate.net It is known to form stable complexes with a variety of divalent and trivalent metal ions, including calcium (Ca²⁺), iron (Fe²⁺), aluminum (Al³⁺), and copper (Cu²⁺). nih.govresearchgate.net

The quinine molecule itself can also coordinate with metal ions. The quinoline (B57606) ring system and other functional groups provide sites for chelation. nih.govajchem-b.com Research has demonstrated the synthesis and characterization of quinine complexes with several 3d transition metals. japer.intandfonline.com These studies indicate that quinine can form stable, often tetrahedral, complexes. The stability of these complexes varies depending on the metal ion.

Table 3: Stability Constants of Quinine-Metal Complexes

| Metal Ion | Stability Constant (log β) | Relative Stability Order | Reference |

|---|---|---|---|

| Cu(II) | 10.48 | 1 | japer.intandfonline.com |

| Fe(III) | 9.92 | 2 | japer.intandfonline.com |

| Co(II) | 7.98 | 3 | japer.intandfonline.com |

| Cd(II) | 7.81 | 4 | japer.intandfonline.com |

The formation of these complexes can involve coordination with the quinoline nitrogen atom and may result in polymeric chains or zwitterionic structures, depending on the specific metal and reaction conditions. tandfonline.com

Intermolecular Forces and Self-Assembly Phenomena

The supramolecular chemistry of this compound is governed by a variety of non-covalent intermolecular forces, which dictate its crystal packing, solubility, and ability to form larger, ordered structures. The key forces at play are hydrogen bonding and π-π stacking.

Crystal structure analyses of quinine and related Cinchona alkaloids reveal that intermolecular hydrogen bonds are dominant interactions in the solid state. tandfonline.comacs.org A recurring and critical hydrogen bond forms between the hydroxyl group at the C9 position and the nitrogen atom of the quinuclidine (B89598) ring, often mediated by co-crystallized water or solvent molecules. tandfonline.comresearchgate.net This interaction significantly influences the conformation of the alkaloid, favoring an "open" conformation. tandfonline.com

In addition to hydrogen bonding, π-π stacking interactions between the aromatic quinoline rings are crucial for stabilizing the crystal packing. tandfonline.comnih.gov These stacking interactions, along with weaker C-H···π and van der Waals forces, contribute to the formation of complex three-dimensional architectures, such as helical chains and ladder-like structures. tandfonline.comresearchgate.net

This tendency to form ordered structures through non-covalent interactions drives self-assembly phenomena.

Self-Association in Solution: Studies using 13C NMR have shown that quinine undergoes self-association in solution to form dimers and other oligomers. acs.org

Supramolecular Polymers: Cinchona alkaloids can form helical supramolecular assemblies, with the handedness of the helix being determined by the specific stereochemistry of the alkaloid. ajchem-b.comacs.org

Polyplex Formation: Quinine has been incorporated into copolymers that can self-assemble with plasmid DNA. pnas.org This assembly is driven by a combination of electrostatic interactions between the protonated quinuclidine nitrogen and the DNA phosphate (B84403) backbone, as well as π-stacking between the quinoline ring and DNA base pairs. pnas.org The resulting nanoparticles, or polyplexes, demonstrate how supramolecular assembly can be harnessed for functional applications. pnas.org

Mechanistic Research on Cellular and Subcellular Effects of Quinine Gluconate in Vitro and Non Human Models

Elucidation of Molecular Targets in Parasitic Systems (In Vitro)

Recent in vitro research has focused on identifying the precise molecular targets of quinine (B1679958) within the Plasmodium parasite, the causative agent of malaria. These studies have shed light on how the drug disrupts essential biological processes, leading to parasite death.

A primary mechanism of action for quinine and its related compounds is the inhibition of hemozoin biocrystallization. wikipedia.orgpatsnap.com The malaria parasite digests hemoglobin within its food vacuole, a process that releases toxic free heme. patsnap.com To protect itself, the parasite detoxifies the heme by converting it into an inert crystalline substance called hemozoin. patsnap.com

In vitro studies have demonstrated that quinine interferes with this detoxification pathway. patsnap.com It is believed that quinine binds to heme, preventing its conversion into hemozoin. patsnap.com This leads to an accumulation of the toxic free heme within the parasite, which in turn causes oxidative damage to membranes and ultimately results in the parasite's death. patsnap.com This model of action is similar to that of the related quinoline (B57606) drug, chloroquine (B1663885). wikipedia.org

In vitro studies have indicated that quinine also exerts its antimalarial effects by inhibiting nucleic acid and protein synthesis in Plasmodium falciparum. wikipedia.orgncats.io Research has shown that quinine can interfere with the parasite's ability to replicate and transcribe its genetic material, which is a critical process for its reproduction and proliferation within the host. patsnap.com

Further investigations have explored the impact of quinine on protein synthesis. Studies using Tetrahymena, a model organism, revealed that quinine inhibits the uptake and incorporation of amino acids, which are the building blocks of proteins. nih.gov This suggests that a primary effect of the drug on protein synthesis is the blockade of amino acid uptake by the cells. nih.gov This multi-targeted approach, affecting both nucleic acid and protein synthesis, contributes to the potent antimalarial activity of quinine. patsnap.com

The impact of quinine on the glycolysis pathway in Plasmodium falciparum has also been a subject of in vitro investigation. wikipedia.org Glycolysis is a critical metabolic pathway for the parasite to generate energy. Studies have shown that while quinine does inhibit glycolysis, this pathway appears to be relatively more resistant to the drug compared to other metabolic processes like nucleic acid and protein synthesis. nih.gov

Specifically, the inhibition of lactate (B86563) production, an indicator of glycolytic activity, was found to be less than 60% of the inhibition observed for the uptake of hypoxanthine (B114508) and isoleucine, which are precursors for nucleic acid and protein synthesis, respectively. nih.gov The susceptibility of the parasite to the effects of quinine on glycolysis also appears to be stage-specific, with maximum effects observed during the late ring and early trophozoite stages when synthetic and glycolytic activities are at their peak. nih.gov

Influence on Nucleic Acid and Protein Synthesis in Parasitic Cells (In Vitro)

Modulation of Ion Channel Activity in Isolated Cell Lines or Tissues

Beyond its effects on parasites, quinine gluconate and its stereoisomer quinidine (B1679956) have been shown to modulate the activity of various ion channels in isolated cell lines and tissues, particularly in cardiac muscle. These findings are significant for understanding the compound's electrophysiological properties.

In animal models using cardiac Purkinje fibers, quinidine, the D-isomer of quinine, has been shown to depress the rapid inward depolarizing sodium current (INa). fda.govbasicmedicalkey.com This action slows the initial, rapid phase of the action potential (phase 0) and reduces its amplitude without affecting the resting potential. fda.govbasicmedicalkey.com By blocking the rapid sodium channel, quinidine effectively slows conduction velocity in cardiac tissue. vulcanchem.comdrugbank.com

This effect is described as "use-dependent," meaning the blockade is more pronounced at higher heart rates. medwinpublishers.com The affinity of the sodium channel's receptor for the drug is modulated by the state of the channel, with a higher affinity for open or inactivated channels than for resting channels. medwinpublishers.com This inhibition of the sodium current results in slowed conduction and reduced automaticity in all parts of the heart. fda.govbasicmedicalkey.com

Quinidine exhibits complex interactions with multiple potassium channels in cardiac tissue. medwinpublishers.com It is known to inhibit several key repolarizing potassium currents, which are crucial for the termination of the cardiac action potential. vulcanchem.commedwinpublishers.com

Key potassium currents affected by quinidine include:

The rapidly activating delayed rectifier current (IKr): Inhibition of IKr is a major effect of quinidine and is strongly implicated in the prolongation of the action potential duration. medwinpublishers.comnih.gov

The slowly activating delayed rectifier current (IKs): Quinidine also reduces this current, contributing to its effect on repolarization. vulcanchem.commedwinpublishers.com

The inward rectifier current (IK1): This current, important for maintaining the resting membrane potential, is also inhibited by quinidine. vulcanchem.commedwinpublishers.comnih.gov

The transient outward current (Ito): Quinidine reduces this current as well. vulcanchem.commedwinpublishers.com

The combined blockade of these potassium currents, along with the inhibition of sodium channels, leads to a significant prolongation of the action potential duration and the effective refractory period in cardiac tissues. vulcanchem.com

Impact on L-type Calcium Current in Cellular Models

In vitro studies using patch-clamp techniques on rat ventricular cardiomyocytes have demonstrated that both quinine and its enantiomer quinidine depress the L-type Ca(2+) current (I(Ca)). nih.gov This effect is frequency-dependent; at a stimulation frequency of 2 Hz, both compounds depressed the magnitude of I(Ca), but this effect was not observed at a lower frequency of 0.2 Hz. nih.gov The half-maximal inhibitory concentration (IC50) for this effect was determined to be 14 µM for quinine and 10 µM for quinidine at 2 Hz. nih.gov This blocking action on the slow inward calcium current (I(Ca)) is a recognized component of quinidine's electrophysiological profile. wikipedia.org

Research on non-human models, specifically the pacemaker neurons of the marine mollusk Aplysia californica, also shows that external quinidine blocks Ca2+ inward currents, although at higher concentrations than those required to affect potassium currents. nih.gov

Table 1: Inhibitory Effects of Quinine and Quinidine on Ion Currents in Rat Ventricular Cardiomyocytes (at 2 Hz)

| Compound | Target Current | Half-Maximal Inhibitory Concentration (IC50) |

| Quinine | L-type Ca(2+) current (I(Ca)) | 14 µM |

| Quinidine | L-type Ca(2+) current (I(Ca)) | 10 µM |

| Quinine | Transient outward current (I(to)) | 11 µM |

| Quinidine | Transient outward current (I(to)) | 15 µM |

Data sourced from a patch-clamp study on rat ventricular cardiomyocytes. nih.gov

Enzyme Inhibition and Activation Studies (In Vitro)

Quinine and its isomer quinidine are well-characterized modulators of cytochrome P450 (CYP) enzymes, making them standard tools in pharmacological research. Quinidine is recognized by regulatory bodies and in scientific literature as a potent, strong inhibitor of CYP2D6. wikipedia.orgnih.govfda.govwikipedia.org This inhibitory action is so reliable that quinidine is often used as a reference inhibitor in in vitro assays to characterize the metabolic pathways of other compounds. nih.govpensoft.net

In addition to its effects on CYP2D6, quinidine also interacts with CYP3A4. It is identified as a substrate for CYP3A4, meaning it is metabolized by this enzyme. nih.govdrugbank.compdr.net Furthermore, quinidine also acts as an inhibitor of CYP3A4. pdr.netmedscape.com This dual role as a substrate and inhibitor for CYP3A4, combined with its potent inhibition of CYP2D6, makes it a key compound for studying complex drug-drug interactions. nih.gov

Table 2: Modulation of Cytochrome P450 Enzymes by Quinine/Quinidine

| Enzyme | Interaction Type | Role in Research |

| CYP2D6 | Potent Inhibitor | Recommended clinical DDI study inhibitor nih.gov; Reference inhibitor in in vitro assays. fda.govpensoft.net |

| CYP3A4 | Substrate, Inhibitor | Used in PBPK modeling to assess complex drug interaction scenarios. nih.govmedscape.com |

DDI: Drug-Drug Interaction; PBPK: Physiologically-based pharmacokinetic. nih.gov

Beyond its well-documented effects on CYP enzymes, research has identified other enzymatic interactions for quinine and quinidine in biochemical assays. At micromolar concentrations, quinidine has been shown to inhibit Na+/K+-ATPase by binding to the same receptor sites as digitalis glycosides. wikipedia.org In other research, quinine has been described as a potential competitive inhibitor of monoamine oxidase (MAO), an enzyme crucial for the degradation of neurotransmitters. wikipedia.org Furthermore, in the context of its antimalarial action, one hypothesis suggests that quinine may target the Plasmodium falciparum purine (B94841) nucleoside phosphorylase enzyme. wikipedia.org

Cytochrome P450 Enzyme Modulation (e.g., CYP2D6, CYP3A4) as a Research Tool

Cellular Pathway Perturbations in Non-Human or Model Organisms (e.g., Molluscan CNS)

Studies on the central nervous system (CNS) of the marine mollusk Aplysia californica have provided detailed insights into the cellular effects of quinidine. In experiments on the soma membrane of pacemaker neurons, externally applied quinidine was found to block multiple ionic currents, though to different degrees. nih.govsemanticscholar.org The primary effect observed was a potent, voltage-dependent block of the delayed potassium (K+) current. nih.govsemanticscholar.org The compound also blocks the fast outward K+ current, the Ca2+-activated K+ current, and inward Na+ and Ca2+ currents, but higher concentrations are required for these effects compared to the delayed K+ current block. nih.gov These differential effects on membrane currents lead to significant perturbations in cellular activity, including the conversion of repetitive "beating" discharge patterns to "bursting" pacemaker activity. nih.gov

Research using isolated neuromuscular junction preparations has revealed that quinine and quinidine affect both presynaptic and postsynaptic aspects of synaptic transmission. nih.gov

Presynaptic Effects: At a concentration of 5 x 10⁻⁵ M, both quinine and quinidine were found to reduce the quantal content of the end-plate potential by 37-45%. This indicates a reduction in the amount of neurotransmitter released from the presynaptic terminal. nih.gov

Postsynaptic Effects: In the concentration range of 10⁻⁶ to 10⁻⁴ M, the compounds progressively decreased the amplitude and the decay time constant of the miniature end-plate potential (MEPP) and miniature end-plate current (MEPC). nih.gov Single-channel patch-clamp analysis demonstrated that quinine causes both an open-channel and a closed-channel block of the acetylcholine (B1216132) receptor (AChR), without evidence of competitive inhibition or desensitization at the concentrations tested. nih.gov

These dual presynaptic and postsynaptic inhibitory actions demonstrate a comprehensive disruption of the signaling pathway at the neuromuscular junction. nih.govhug.ch

Advanced Analytical and Spectroscopic Characterization of Quinine Gluconate

Chromatographic Techniques for High-Resolution Analysis

Chromatographic methods are pivotal for the separation, identification, and quantification of quinine (B1679958) gluconate and its related substances. These techniques offer high resolution and sensitivity, making them indispensable for quality control and research.

High-Performance Liquid Chromatography (HPLC) Method Development and Validation for Purity and Content

High-Performance Liquid Chromatography (HPLC) stands as a primary tool for assessing the purity and content of quinine salts. rjptonline.orgnih.gov Method development often involves optimizing the mobile phase composition, stationary phase, and detection parameters to achieve adequate separation from impurities and degradation products. ijnrd.orgmtc-usa.com

Several studies have focused on developing and validating HPLC methods for quinine sulfate (B86663), a closely related salt, which provides insights applicable to quinine gluconate. For instance, a reverse-phase HPLC (RP-HPLC) method using a C18 column with a mobile phase of 0.1 M ammonium (B1175870) acetate (B1210297) (pH 7.0), acetonitrile, and methanol (B129727) has been successfully validated for determining quinine sulfate in suspensions. rjptonline.org This method demonstrated good linearity, accuracy, and precision. rjptonline.org Another study highlighted a stability-indicating HPLC method for quinine sulfate, capable of separating the drug from its degradation products. rjptonline.org

Validation of these HPLC methods is performed according to guidelines from regulatory bodies like the International Council for Harmonisation (ICH). ijnrd.orgorientjchem.org Key validation parameters include specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ). rjptonline.orgorientjchem.org

Table 1: Example of HPLC Method Parameters for Quinine Analysis

| Parameter | Condition | Reference |

| Column | C18, 4.6 x 250 mm | ijnrd.org |

| Mobile Phase | Methanol: Water (30:70 v/v) | ijnrd.org |

| Flow Rate | 1.0 mL/min | rjptonline.orgijnrd.org |

| Detection | UV at 233 nm | ijnrd.org |

| Injection Volume | 50 µL | rjptonline.org |

| Linearity Range | 0.08-600.00 µg/mL | rjptonline.org |

Gas Chromatography-Mass Spectrometry (GC/MS) for Degradation Product Analysis

Gas Chromatography-Mass Spectrometry (GC/MS) is a powerful technique for the analysis of volatile and semi-volatile degradation products of this compound. researchgate.net While direct GC analysis of the non-volatile this compound is challenging, GC/MS is invaluable for identifying products that may form under thermal stress or other degradative conditions. The mass spectrometer provides definitive identification of the separated components based on their mass spectra. researchgate.net

For instance, in the analysis of historical quinine injection solutions, HPLC coupled with mass spectrometry was used to identify quinotoxine as a primary decomposition product. researchgate.net This highlights the utility of mass spectrometric detection in identifying unknown degradation products.

Capillary Electrophoresis and Isotachophoresis Applications

Capillary electrophoresis (CE) and related techniques like isotachophoresis (ITP) offer alternative and sometimes superior methods for the analysis of charged molecules like quinine. tandfonline.comresearchgate.netdntb.gov.uamdpi.com These techniques separate ions based on their electrophoretic mobility in an electric field. mdpi.com

CE has been successfully employed for the separation of quinine from its diastereomer, quinidine (B1679956), and other related cinchona alkaloids. researchgate.netnih.govnih.gov The separation can be challenging due to the structural similarity of these compounds. tandfonline.com However, the use of chiral selectors, such as cyclodextrins, in the background electrolyte can achieve complete resolution. nih.govnih.gov

Isotachophoresis has also been developed for the separation and determination of quinine and other biologically active alkaloids. tandfonline.comtandfonline.com A study demonstrated a method that could separate six different quinoline (B57606) derivatives, including quinine, in under 33 minutes with high linearity and low relative standard deviation. tandfonline.comtandfonline.com

Spectroscopic Methods for Structural Elucidation and Interaction Studies

Spectroscopic techniques are fundamental for elucidating the detailed molecular structure of this compound and studying its interactions with other molecules.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformation and Binding

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural elucidation of organic molecules in solution. Both ¹H NMR and ¹³C NMR provide detailed information about the chemical environment of each proton and carbon atom in the quinine and gluconate moieties. magritek.commagritek.com

The complete assignment of the ¹H and ¹³C NMR spectra of quinine has been achieved through a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation). magritek.combuchler-gmbh.com These techniques reveal the connectivity between atoms, allowing for the unambiguous assignment of each signal to a specific atom in the molecule. magritek.com

NMR can also be used to study the conformation of this compound in solution and its binding to other molecules. Changes in chemical shifts and the observation of Nuclear Overhauser Effects (NOEs) can provide insights into the three-dimensional structure and intermolecular interactions.

Table 2: Preliminary ¹H and ¹³C NMR Peak Assignments for Quinine

| Atom | ¹H (ppm) | Peak Splitting Pattern | J (Hz) | ¹³C (ppm) | Reference |

| 24 | 3.55 | — | — | 55.6 | magritek.com |

| 20 | 8.33 | d | 4.5 | 147.6 | magritek.com |

| 21 | 7.59 | d | 9.1 | 131.3 | magritek.com |

| 23 | 7.03 | dd | 9.1, 2.7 | 121.0 | magritek.com |

| 22 | — | — | — | 157.3 | magritek.commagritek.com |

This table represents a subset of assignments for the quinine moiety.

Mass Spectrometry (MS/MS, ESI-MS) for Molecular Ion and Fragmentation Analysis

Tandem mass spectrometry (MS/MS) provides further structural information by inducing fragmentation of a selected precursor ion and analyzing the resulting product ions. researchgate.net The fragmentation pattern is characteristic of the molecule's structure and can be used for identification and structural elucidation. farmaciajournal.com

In the analysis of quinine, the protonated molecule [M+H]⁺ is typically observed at m/z 325.19. researchgate.netnih.gov The fragmentation of this ion leads to several characteristic product ions. For example, the fragmentation of the precursor ion at m/z 325.191 can result in a prominent product ion at m/z 160.076, corresponding to the elimination of the vinyl quinuclidine (B89598) ring. researchgate.net The fragmentation of the gluconate moiety would also be observed in the mass spectrum of this compound. Studies on related compounds like hydroxycinnamoyl-quinic acids show that the quinic acid moiety is readily lost as a product ion at m/z 191. d-nb.info A similar loss of the gluconate moiety would be expected for this compound.

UV-Visible Absorption and Fluorescence Spectroscopy for Interaction Kinetics

UV-Visible absorption and fluorescence spectroscopy are powerful tools for investigating the interaction of this compound with other molecules, such as proteins. nih.gov Studies have shown that the interaction between quinine and human serum albumin (HSA) can be monitored by observing changes in their respective absorption spectra. nih.gov When quinine binds to HSA, shifts in the absorption spectrum of the protein are observed, indicating the formation of a complex. nih.govscialert.net

Fluorescence spectroscopy further corroborates these findings. While quinine itself is fluorescent, its binding to HSA can lead to quenching or enhancement of the fluorescence signal, providing quantitative data on the binding affinity and kinetics. nih.gov For instance, spectrofluorometric measurements have revealed that quinine binds to HSA with a low affinity. nih.govresearchgate.net These spectroscopic techniques are instrumental in elucidating the nature of non-covalent interactions, such as those involved in drug-protein binding.

Table 1: Spectroscopic Data for Quinine-HSA Interaction This table is interactive and allows for sorting and filtering of the data.

| Analytical Technique | Observation | Implication | Reference |

|---|---|---|---|

| UV-Visible Spectroscopy | Shift in HSA absorption spectrum upon addition of quinine. | Formation of a Quinine-HSA complex. | nih.govscialert.net |

Circular Dichroism Spectroscopy for Conformational Studies

Circular dichroism (CD) spectroscopy is an essential technique for studying the three-dimensional structure of chiral molecules like quinine and investigating conformational changes upon interaction with other molecules. e3s-conferences.org CD spectroscopy has been employed to study the conformational landscape of quinine and its pseudo-enantiomer, quinidine. nih.gov These studies, combining experimental data with theoretical calculations, have shown that the main conformation of quinine in the gas phase is of an open type, similar to its state in solution. nih.gov

Furthermore, CD spectroscopy can reveal alterations in the secondary structure of proteins when a ligand, such as quinine, binds to it. researchgate.net Studies on the interaction between quinine and HSA have demonstrated that quinine only slightly affects the secondary structure of the albumin protein. nih.govresearchgate.net This suggests that the binding does not induce significant global conformational changes in the protein. Vibrational circular dichroism (VCD) experiments have also been used to show that additional conformers exist for quinidine in the condensed phase, which are not observed for quinine. nih.gov

Table 2: Conformational Insights from Circular Dichroism This table is interactive and allows for sorting and filtering of the data.

| Spectroscopic Method | Key Finding | Significance | Reference |

|---|---|---|---|

| Circular Dichroism (CD) | Quinine slightly alters the secondary structure of Human Serum Albumin (HSA). | Indicates binding does not cause major structural changes in the protein. | nih.govresearchgate.net |

Raman Spectroscopy and Infrared (IR) Spectroscopic Analysis

Raman and Infrared (IR) spectroscopy are vibrational spectroscopic techniques that provide detailed information about the chemical structure and bonding within a molecule. Raman spectroscopy has been effectively used to study quinine and its interactions at a molecular level. nih.gov The Raman spectrum of quinine exhibits a strong band in the fingerprint region, which is sensitive to the local chemical environment and pH. nih.gov This characteristic allows for the investigation of interactions with molecules like DNA. nih.gov

Infrared spectroscopy is another valuable tool for the structural analysis of this compound. The IR spectrum provides a unique "fingerprint" of the molecule based on the vibrational frequencies of its functional groups. db-thueringen.de Analysis of the IR spectrum of quinine allows for the identification of characteristic peaks corresponding to its various structural moieties. liberty.educhemicalbook.com Both Raman and IR spectroscopy can be used to study drug-excipient interactions and to identify different polymorphic forms of the drug substance. sfu.ca

Table 3: Vibrational Frequencies of Quinine This table is interactive and allows for sorting and filtering of the data.

| Spectroscopic Technique | Key Vibrational Mode | Significance | Reference |

|---|---|---|---|

| Raman Spectroscopy | Symmetric stretching mode of the quinoline ring. | Highly sensitive to local chemical environment and pH, useful for studying interactions. | nih.gov |

Electrochemical and Other Physicochemical Characterization Methods (e.g., Dissolution Studies in Research Formulations)

Electrochemical methods offer a sensitive approach for the analysis of quinine. Techniques such as potentiometry, using quinine-selective electrodes, have been developed for its determination. researchgate.net These sensors can exhibit a wide concentration range and low detection limits, making them suitable for various analytical applications. researchgate.net

Dissolution studies are a critical physicochemical characterization method for pharmaceutical formulations of this compound. fda.gov The dissolution rate of the drug from its dosage form is a key parameter influencing its bioavailability. ijpsonline.comtjpr.org Studies have shown that the dissolution profile of quinidine gluconate, a diastereomer of quinine, can vary significantly depending on the dissolution medium, including its pH and buffer composition. ijpsonline.com For instance, quinidine gluconate products have been observed to dissolve more rapidly in acetate buffer compared to phosphate (B84403) buffer. ijpsonline.com The development of discriminating dissolution methods is important for ensuring product quality and predicting in vivo performance. fda.gov

Table 4: Physicochemical Characterization Data This table is interactive and allows for sorting and filtering of the data.

| Characterization Method | Parameter Measured | Key Findings | Reference |

|---|---|---|---|

| Electrochemical Sensors | Potentiometric response. | Wide concentration range (e.g., 1.0×10−5–1.0×10−2 mol L−1) and low detection limits for quinine. | researchgate.net |

Computational Chemistry and Theoretical Modeling of Quinine Gluconate

Quantum Chemical Calculations and Molecular Mechanics Simulations

Quantum chemical calculations and molecular mechanics simulations are powerful computational tools used to investigate the structure, properties, and behavior of molecules at the atomic level. For quinine (B1679958) gluconate, these methods provide insights into its conformational preferences, energy landscapes, and key molecular properties that influence its biological activity.

Conformational Analysis and Energy Landscapes

The biological activity of a molecule is often intrinsically linked to its three-dimensional structure. Conformational analysis of quinine and its derivatives, including the gluconate salt, has been a subject of interest to understand the structure-activity relationships. nih.gov

The potential energy surface (PES) of quinine has been explored using molecular mechanics (MM) and quantum mechanical semi-empirical methods like AM1 and PM3. nih.gov These studies have identified multiple distinct minimum energy conformations. nih.gov For instance, one study located six such conformations and characterized them as true minima through harmonic frequency analysis. nih.gov The relative stabilities and thermodynamic properties of these conformers have been reported, and the coexistence of different conformers in solution has been discussed based on the transition state structures identified on the PES. nih.gov

Experimental data from NMR studies have suggested the existence of two primary conformations of quinidine (B1679956) (a diastereomer of quinine) in solution, a finding that is supported by theoretical results. nih.gov Specifically for quinine, a cis-γ-open conformer is indicated by experimental evidence to be the lowest in energy, and this conformation is often used as the starting point for further computational studies. acs.org The torsional angles are crucial in defining this lowest energy conformation. acs.org

| Methodology | Key Findings | Reference |

|---|---|---|

| Molecular Mechanics (MM), AM1, PM3 | Identified six distinct minimum energy conformations for quinidine. | nih.gov |

| NMR Spectroscopy and Theoretical Calculations | Experimental evidence suggests two primary conformations for quinidine in solution, supported by theoretical models. | nih.gov |

| Density Functional Theory (DFT) and NOESY NMR | The cis-γ-open conformer of quinine is identified as the lowest in energy. Differences in vibrational entropy, resulting from slight shifts in the center of mass between diastereomers, are suggested to contribute to solubility differences. | acs.orgnih.gov |

Prediction of Molecular Properties (e.g., Lipophilicity)

Lipophilicity, often expressed as the logarithm of the partition coefficient (log P), is a critical molecular property that influences a drug's absorption, distribution, metabolism, and excretion (ADME) profile. Computational methods are frequently employed to predict this property.

Quantum chemical methods, such as Density Functional Theory (DFT) combined with an implicit solvent model (like SMD), offer a robust approach for the consistent comparison of physical properties like the octanol-water partition coefficient (log Kow). acs.orgnih.gov These methods can distinguish between closely related structures, such as diastereomers like quinine and quinidine, which simpler prediction methods like ClogP often fail to do. acs.orgnih.gov

A study utilizing DFT (B3LYP/6-31G(d)) with the SMD solvent model computed the Gibbs free energy of transfer from water to 1-octanol (B28484) (ΔGoow) for a series of antimalarial drugs, including quinine. acs.orgnih.gov While this approach provides valuable insights, it is acknowledged that using a single conformation in such calculations is a simplification, as molecules like quinine can exist in several thermally accessible conformations at room temperature. acs.org The predicted log Kow values from these quantum chemical calculations can then be correlated with pharmacokinetic parameters. acs.org

| Computational Method | Predicted Property | Key Observation | Reference |

|---|---|---|---|

| ClogP | log Kow | Fails to distinguish between diastereomers like quinine and quinidine. | acs.orgnih.gov |

| DFT (B3LYP/6-31G(d)) with SMD solvent model | ΔGoow and log Kow | Allows for differentiation between closely related structures and provides a more detailed understanding of physical properties based on molecular structure. | acs.orgnih.gov |

Molecular Docking and Dynamics Simulations of Receptor Interactions (In Silico)

Molecular docking and molecular dynamics (MD) simulations are powerful in silico techniques to study the interaction between a ligand, such as quinine, and its biological target at a molecular level.

Molecular docking predicts the preferred orientation of a molecule when bound to a receptor, providing insights into the binding affinity and mode of interaction. Following docking, MD simulations can be used to study the dynamic behavior of the ligand-receptor complex over time, offering a more detailed picture of the interaction stability and the conformational changes that may occur.

Studies have employed these techniques to investigate the interactions of quinine and its diastereomer quinidine with various biological targets. For example, in silico investigations have explored their potential as inhibitors of enzymes like AKR1B1 and AKR1B10. nih.gov These studies detail the binding energies and specific interactions, such as hydrogen bonds and van der Waals forces, between the ligands and the active site residues of the proteins. nih.gov

MD simulations have also been used to explore the interaction of quinine with DNA, suggesting that protonated quinine can weakly intercalate into the DNA structure through π-stacking interactions with the base pairs. nih.gov Furthermore, full atomistic MD simulations have been utilized to investigate the encapsulation of quinine into biodegradable polymeric nanoparticles, aiming to understand the mechanism of drug loading and release at a molecular level. nih.govresearchgate.net These simulations show that due to the hydrophobic nature of both the polymer and the drug, quinine molecules can remain strongly aggregated inside the polymer core. nih.gov

| Target/System | Methodology | Key Findings | Reference |

|---|---|---|---|

| AKR1B1 and AKR1B10 | Molecular Docking | Predicted binding energies and detailed interactions, including hydrogen bonds with active site residues. | nih.gov |

| Cellular tumor antigen P53 | Molecular Docking | Showed a binding energy of -21.80 kJ/mol with interactions involving multiple residues. | nih.gov |

| Nuclear factor kappa B (NF-κB) | Molecular Docking | Quinidine showed a binding energy of -23.60 kJ/mol with hydrogen bond and van der Waals interactions. | nih.gov |

| DNA | Molecular Dynamics (MD) Simulations | Protonated quinine weakly intercalates into DNA via π-stacking with base pairs. The quinuclidine (B89598) head group interacts with the phosphate (B84403) backbone. | nih.gov |

| Biodegradable Nanoparticles (PLA, PGA, PLGA) | Molecular Dynamics (MD) Simulations | Investigated the mechanism of quinine encapsulation, showing strong interactions between the drug and the hydrophobic polymer core. | nih.govresearchgate.net |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Chemical Analogues

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. derpharmachemica.comnih.gov This approach is a valuable tool in drug discovery for predicting the activity of new chemical analogues and guiding the design of more potent compounds. derpharmachemica.com

For antimalarial drug discovery, QSAR studies have been performed on analogues of quinine and other related compounds. nih.govthieme-connect.comnih.gov These studies typically involve analyzing a set of molecules with known biological activity against, for example, strains of Plasmodium falciparum. thieme-connect.comnih.gov Various molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, are calculated and then correlated with the observed biological activity using statistical methods.

For instance, a three-dimensional QSAR (3D-QSAR) study using Comparative Molecular Similarity Indices Analysis (CoMSIA) was conducted on a series of 108 chloroquine (B1663885) analogues to explore the relationship between their chemical structure and activity against chloroquine-resistant P. falciparum. thieme-connect.com The CoMSIA model considered steric, electrostatic, hydrophobic, and hydrogen bond donor/acceptor fields to generate a predictive model. thieme-connect.com Such models can produce graphical contour maps that visualize the regions around the molecule where certain properties are favorable or unfavorable for activity, thus guiding further chemical modifications. thieme-connect.com

| Compound Series | QSAR Methodology | Key Findings and Model Statistics | Reference |

|---|---|---|---|

| 108 Chloroquine analogues | 3D-QSAR (CoMSIA) | Generated a model with r² = 0.78 and a predictive r² = 0.57, identifying favored and disfavored steric, hydrophobic, and electrostatic interactions for activity against CQ-resistant P. falciparum. | thieme-connect.com |

| Cinchona alkaloid derivatives | Structure-Activity Relationship (SAR) study | Modifications at the vinyl group of quinine and other Cinchona alkaloids with certain aromatic groups improved activity against quinine-resistant malaria strains. | nih.gov |

| Anti-haemozoin compounds including quinine derivatives | 2D-QSAR | Noted that the antimalarial activities of quinine and its derivatives have a satisfactory correlation with their anti-haemozoin activity, which is a key therapeutic target. | nih.gov |

Quinine Gluconate As a Research Probe and Catalyst in Chemical Biology

Chiral Catalyst in Asymmetric Organic Synthesis

The field of asymmetric organic synthesis, which aims to create specific three-dimensional arrangements in molecules (stereoisomers), has been significantly advanced by the use of Cinchona alkaloids. uva.nl Quinine (B1679958), and its pseudoenantiomer quinidine (B1679956), act as organocatalysts, which are small organic molecules that can drive and control chemical reactions without being consumed in the process. dovepress.combohrium.combuchler-gmbh.com Their effectiveness stems from a unique bifunctional structure: a basic quinuclidine (B89598) nitrogen atom that can activate one reactant and a hydroxyl group that can interact with the other, often through hydrogen bonding. dovepress.com This dual activation within a defined chiral environment steers the reaction to favor the formation of one enantiomer over the other.

Quinine and quinidine are highly effective catalysts for a variety of stereoselective reactions, most notably the Michael addition. dovepress.com This reaction forms a new carbon-carbon bond and is fundamental in organic synthesis. When catalyzed by quinine or its derivatives, the addition of a nucleophile to an α,β-unsaturated carbonyl compound can proceed with high enantioselectivity, meaning one of the two possible mirror-image products is formed in much greater quantity. dovepress.com

For instance, quinine-derived thiourea (B124793) catalysts have been successfully used in the asymmetric Michael addition of 3-substituted phthalides to chalcones and in the reactions of pyrazolones with p-benzoquinone. dovepress.com Similarly, a primary amine derivative of quinine has been shown to be an efficient catalyst for the conjugate addition of nitroalkanes to both cyclic and acyclic enones, achieving high enantiomeric excesses (ee) ranging from 91% to 99%. dovepress.com The pseudoenantiomeric relationship between quinine and quinidine is particularly powerful, as it allows chemists to synthesize either enantiomer of the desired product with similar high yields and selectivity, simply by choosing the appropriate alkaloid catalyst. dovepress.combuchler-gmbh.com

Table 1: Examples of Quinine/Quinidine Catalyzed Stereoselective Reactions This table presents a selection of research findings on stereoselective reactions catalyzed by quinine derivatives.

| Catalyst Type | Reactants | Reaction Type | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|

| Quinine-derived thiourea | 3-Substituted Phthalide + Chalcone | Michael Addition | High | dovepress.com |

| 9-epi-aminoquinine | Nitroalkane + Enone | Michael Addition | 91-99% | dovepress.com |

| Quinine-derived primary amine | Isatin + Acetaldehyde | Aldol (B89426) Reaction | Good | dovepress.com |

| Quinine-derived squaramide | α-Aryl isocyanoacetate + β-Trifluoromethylated enone | Michael Addition | Excellent | dovepress.com |

The mechanism often involves the quinuclidine nitrogen activating the donor molecule (the nucleophile) while the C9-hydroxyl group (or a modified functional group at this position) activates the acceptor molecule via hydrogen bonding. dovepress.com This bifunctional activation creates a well-organized, chiral transition state that dictates the stereochemical outcome of the reaction. dovepress.com

The natural structure of quinine serves as a versatile scaffold for the development of new and more effective chiral catalysts and ligands. dovepress.combohrium.comuva.nl Researchers have extensively modified the quinine molecule, particularly at the C9-hydroxyl group, the quinuclidine nitrogen, and the vinyl group, to fine-tune its catalytic properties. These modifications have led to the creation of a broad library of derivatives, including those with urea, thiourea, squaramide, and primary amine functionalities. dovepress.com

These novel catalysts have expanded the scope of reactions that can be performed with high stereoselectivity. bohrium.comnih.gov For example:

Thiourea and Urea Derivatives: These have proven highly effective in various Michael additions and cyanation reactions. dovepress.com The thiourea group, in particular, is excellent at activating imines through hydrogen bonding, facilitating the addition of nucleophiles with high enantioselectivity. dovepress.com

Primary Amine Derivatives: Catalysts incorporating a primary amine group have been used for asymmetric aldol reactions, where they react with an aldehyde to form a chiral enamine intermediate, which then attacks the second reactant stereoselectively. dovepress.com

Immobilized Catalysts: To address challenges with catalyst separation and recycling, quinine and its derivatives have been immobilized on solid supports like silica (B1680970) and magnetic nanoparticles. A quinine catalyst supported on magnetic nanoparticles has been shown to effectively catalyze the Michael addition of 1,3-dicarbonyls to maleimides with up to 93% ee and can be easily recovered and reused multiple times without significant loss of activity.

Polymeric Ligands: Novel approaches, such as Ring-Opening Metathesis Polymerization (ROMP), have been used to create polymers with quinine moieties attached. This method allows for the creation of materials with a high and regular density of catalytic sites.

These developments not only solve practical problems in asymmetric synthesis but also enrich the field of alkaloid chemistry, providing new strategies for catalyst design. bohrium.comuva.nl

Quinine/Quinidine in Stereoselective Reactions (e.g., Michael Addition)

Probe for Investigating Biological Transport Mechanisms (e.g., P-glycoprotein inhibition)

Beyond its role in synthesis, quinine serves as a valuable research probe in chemical biology for studying biological transport mechanisms. nih.govnih.gov Many cellular processes depend on transporter proteins that move substances across cell membranes. Quinine and its diastereomer quinidine have been identified as inhibitors of several of these transporters, most notably P-glycoprotein (P-gp). nih.gov

P-glycoprotein is an efflux pump, a type of transporter that actively removes a wide variety of compounds, including many drugs, from cells. This action can protect cells from toxic xenobiotics but is also a major cause of multidrug resistance (MDR) in cancer therapy, as it pumps anticancer drugs out of tumor cells, reducing their effectiveness.

Quinine and quinidine are used as in vivo and in vitro probes to investigate the function and impact of P-gp. nih.gov By inhibiting P-gp, they can increase the intracellular concentration of other drugs that are P-gp substrates. For example, studies have used quinidine as a probe to demonstrate the role of intestinal P-gp in limiting the absorption of drugs like fentanyl and methadone. nih.gov When co-administered with quinidine, the plasma concentrations of orally taken methadone were significantly increased during the absorption phase, suggesting that P-gp inhibition by quinidine enhanced its uptake. nih.gov

Researchers have also synthesized bivalent quinine dimers using click chemistry to create even more potent P-gp inhibitors. These studies use cell lines that overexpress P-gp and a fluorescent substrate (like calcein-AM) to measure the inhibitory activity. Inhibition of P-gp allows calcein-AM to accumulate inside the cells, leading to a measurable increase in fluorescence, which serves as an indicator of the inhibitor's potency. Beyond P-gp, quinine has also been shown to inhibit other transport mechanisms, including those for sodium (Na+) and potassium (K+) ions and organic cation transporters (OCTs), highlighting its broad, though sometimes nonspecific, effects on cellular transport. nih.gov

Reference Standard in Analytical Method Development for Pharmaceutical Quality Control (Research Context)

In the context of pharmaceutical research and quality control, having well-characterized reference standards is essential for the development and validation of analytical methods. Quinine gluconate is available as a pharmaceutical secondary standard, which is a certified reference material (CRM). sigmaaldrich.com These standards are qualified against primary standards (e.g., from the United States Pharmacopeia, USP) and are used to ensure the accuracy, precision, and reliability of analytical tests. sigmaaldrich.comavantorsciences.com

The use of this compound as a reference standard is critical during the research and development phase of new analytical methods for pharmaceuticals. These methods, which include techniques like High-Performance Liquid Chromatography (HPLC) and UV-Vis Spectrophotometry, are developed to identify and quantify the active pharmaceutical ingredient (API) and any impurities in a drug product. nih.gov

During method development and validation, the reference standard is used for several key purposes:

Identification: The analytical signature of the sample (e.g., retention time in chromatography or spectral profile) is compared to that of the this compound standard to confirm the identity of the API.

Quantification: A calibration curve is often generated by measuring the response of the analytical instrument to known concentrations of the reference standard. This curve is then used to determine the exact amount of quinine in an unknown sample, ensuring the dosage is correct.

Method Validation: The standard is used to assess the performance of the analytical method, including its accuracy (closeness to the true value), precision (reproducibility of results), linearity (proportionality of signal to concentration), and specificity (ability to measure the analyte without interference from other components).

For example, in the development of a spectrophotometric method to quantify quinine sulfate (B86663), a standard solution of known concentration is prepared from the reference material. Its absorbance is measured to establish a benchmark, which is then used to calculate the concentration in test samples of pharmaceutical tablets. The availability of a certified this compound reference standard provides laboratories with a convenient and cost-effective tool for these critical research and development activities, ensuring that the analytical methods they create are robust and reliable for future quality control applications. sigmaaldrich.com

Emerging Research Avenues and Methodological Advancements

Integration of Multi-Analytical Approaches for Comprehensive Characterization

A growing trend in the study of quinine (B1679958) and its salts, including quinine gluconate, is the use of multiple analytical techniques to achieve a more complete picture of the compound's characteristics and behavior. This multi-pronged approach allows for a more thorough analysis than any single method could provide.

Researchers are combining established methods like high-performance liquid chromatography (HPLC) with advanced detection technologies such as mass spectrometry (MS). This combination allows for not only the separation of quinine from other related alkaloids and impurities but also their precise identification and quantification. For instance, HPLC can effectively resolve quinine, its diastereomer quinidine (B1679956), and their dihydro derivatives, which are often found together in preparations derived from cinchona bark. The addition of mass spectrometry provides detailed structural information, confirming the identity of each separated compound and identifying any degradation products, such as quinotoxine.

Spectroscopic methods, including UV-Vis spectrophotometry and fluorescence spectroscopy, are also key components of this integrated approach. UV spectroscopy helps in the initial identification and quantification of quinine, while fluorescence spectroscopy offers a highly sensitive method for its detection, particularly in complex matrices like beverages. The inherent fluorescence of quinine is a distinct characteristic that can be exploited for analytical purposes.

The table below illustrates how different analytical techniques are applied to the characterization of quinine and its related compounds.

| Analytical Technique | Application in Quinine Analysis | Key Findings/Capabilities |

| High-Performance Liquid Chromatography (HPLC) | Separation of quinine, dihydroquinine, and other cinchona alkaloids. | Enables precise quantification and purity assessment of quinine sulfate (B86663) and gluconate formulations. |

| Mass Spectrometry (MS) | Identification of quinine and its decomposition products like quinotoxine. | Provides structural confirmation and fragmentation patterns for molecular identification. |

| Fluorescence Spectroscopy | Quantitative analysis of quinine in various samples, including commercial beverages. | Offers high sensitivity and is based on the direct relationship between fluorescence intensity and concentration. |

| UV-Vis Spectrophotometry | Detection and quantification of quinine. | Utilized for determining the wavelength of maximum absorbance for densitometric scanning in HPTLC. |

By integrating these diverse analytical methods, researchers can obtain a comprehensive profile of this compound, ensuring its quality, stability, and purity in various applications.

Development of Advanced In Vitro and In Silico Models for Mechanistic Studies

To better understand how this compound works at a molecular level, scientists are increasingly turning to advanced laboratory and computational models. These models provide insights that are difficult to obtain through traditional methods alone.

In Vitro Models: Advanced in vitro systems are being developed to mimic the biological environment where quinine acts. For example, researchers use cell cultures of the malaria parasite Plasmodium falciparum to study the drug's activity against both chloroquine-sensitive and resistant strains. These studies help to identify the specific cellular processes that are disrupted by quinine. One key area of investigation is the drug's interference with the parasite's ability to detoxify heme, a byproduct of hemoglobin digestion. The accumulation of toxic heme is believed to be a primary mechanism of quinine's antimalarial action.

In Silico Models: Computational, or in silico, models are powerful tools for investigating the interactions between quinine and its biological targets. Molecular docking simulations, for instance, can predict how the quinine molecule binds to specific proteins. These simulations have been used to explore quinine's potential interactions with a variety of proteins, including those involved in aging processes.

Furthermore, pharmacological mechanism-based modeling is being used to simulate the effect of antimalarial drug treatments, including those with intravenous quinine. These models can help to improve our understanding of how factors like drug concentration and parasite response influence treatment outcomes. Molecular dynamics simulations have also been employed to study the encapsulation of quinine into nanoparticles, a potential strategy for novel drug delivery systems.

The following table summarizes some of the advanced models used in quinine research:

| Model Type | Specific Example | Research Application |

| In Vitro | Plasmodium falciparum cell cultures | Studying antimalarial activity and mechanisms of resistance. |

| In Silico | Molecular Docking | Predicting binding affinities of quinine to various protein targets. |

| In Silico | Pharmacological Mechanism-Based Modeling | Simulating the effect of quinine treatment on parasite populations. |

| In Silico | Molecular Dynamics Simulations | Investigating the encapsulation of quinine in drug delivery systems. |

These advanced models are crucial for elucidating the complex mechanisms of this compound and for guiding the development of new therapeutic strategies.

Green Chemistry Principles in this compound Synthesis and Derivatization

In recent years, the principles of green chemistry have been increasingly applied to the synthesis and modification of cinchona alkaloids like quinine. This approach aims to develop more environmentally friendly and sustainable chemical processes.

Key principles of green chemistry include waste prevention, maximizing atom economy (the incorporation of all materials used in the process into the final product), and using less hazardous chemical syntheses. Researchers are exploring methods that reduce or eliminate the use of toxic reagents and solvents. For example, the use of biocatalysis, employing enzymes to drive chemical reactions, offers a greener alternative to traditional synthetic methods.

The development of polymeric organocatalysts derived from cinchona alkaloids is another area of focus. These catalysts can be easily separated from the reaction mixture and recycled, which aligns with green chemistry's goal of waste reduction. Techniques such as microwave-assisted synthesis are also being explored to improve energy efficiency and shorten reaction times compared to conventional methods.

The table below highlights some green chemistry approaches being applied to the synthesis of quinoline (B57606) derivatives, the core structure of quinine:

| Green Chemistry Approach | Description |

| Biocatalysis | The use of enzymes to catalyze reactions, reducing the need for harsh chemicals. |

| Polymeric Organocatalysts | Cinchona alkaloid-based catalysts that can be recycled and reused. |

| Microwave-Assisted Synthesis | An energy-efficient technique that can significantly reduce reaction times. |

| Solvent-Free Reactions | Conducting reactions without solvents to minimize waste. |

By embracing these green chemistry principles, the production and modification of quinine and its derivatives can become more sustainable and environmentally responsible.

Exploration of Novel Biochemical Interactions in Unexplored Systems

While quinine's role as an antimalarial is well-established, current research is delving into its interactions with other biological systems, revealing a broader range of potential activities. The mechanisms behind these interactions are not always fully understood, prompting further investigation.

In silico studies, for example, have suggested that quinine and its related alkaloids may interact with proteins associated with the aging process, such as hyaluronidase, elastase, and collagenase. These computational findings open up new avenues for experimental research into the potential applications of quinine in dermatology or other age-related fields.

Beyond its direct effects on the malaria parasite, quinine is also known to interact with various human proteins. It can inhibit certain cytochrome P450 enzymes, which are crucial for metabolizing a wide range of drugs. This has important implications for potential drug-drug interactions. Quinine has also been shown to interact with platelet glycoproteins, which can lead to certain side effects.

The table below lists some of the less-explored biochemical targets of quinine:

| Biological Target | Potential Effect of Interaction |

| Hyaluronidase, Elastase, Collagenase | Potential anti-aging properties (based on in silico studies). |

| Cytochrome P450 Enzymes (e.g., CYP2D6, CYP3A4) | Inhibition of metabolism of other drugs, leading to potential drug interactions. |

| Platelet Glycoproteins | Can induce immune responses leading to certain adverse effects. |

| Purine (B94841) Nucleoside Phosphorylase | A potential target for quinine's antimalarial activity. |

This exploration of novel biochemical interactions highlights the multifaceted nature of quinine and suggests that its biological activities may extend beyond its traditional use.

Future Directions in this compound Stereochemical Research and Catalysis

The unique three-dimensional structure, or stereochemistry, of quinine is fundamental to its biological activity and its use in chemical synthesis. Quinine has four stereogenic centers, meaning it can exist in 16 different stereoisomeric forms. The naturally occurring and medicinally active form is just one of these isomers.

This complex stereochemistry has made quinine and other cinchona alkaloids "privileged catalysts" in the field of asymmetric catalysis, where the goal is to create specific stereoisomers of a target molecule. They are particularly effective as organocatalysts, which are non-metallic catalysts that promote chemical reactions.

Future research is likely to focus on several key areas:

Development of Novel Catalysts: Scientists are continuously modifying the quinine structure to create new and more efficient catalysts. This includes creating derivatives with different functional groups at the C9 position, which is crucial for the catalytic activity. The development of polymeric versions of these catalysts is also a promising area, as it can improve their recyclability and sustainability.

Understanding Catalytic Mechanisms: While the effectiveness of cinchona alkaloid catalysts is well-documented, the precise mechanisms by which they control the stereochemical outcome of reactions are still being investigated. Advanced computational methods, such as density functional theory (DFT) calculations, are being used to model these reactions and understand the factors that determine their stereoselectivity.